Potassium pyrophosphate trihydrate

Description

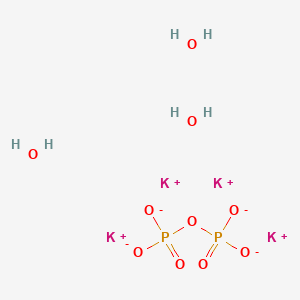

Potassium pyrophosphate trihydrate (K₄P₂O₇·3H₂O) is a hydrated inorganic phosphate compound with a molecular weight of 384.38 g/mol. It appears as colorless crystals or granules, has a relative density of 2.33 (25°C), and is highly soluble in water but insoluble in ethanol . Its technical specifications include:

- Purity: ≥99.0% (Analytical Reagent, AR) and ≥98.0% (Chemical Pure, CP)

- Impurity Limits: Chlorides (Cl⁻) ≤0.002% (AR), sulfates (SO₄²⁻) ≤0.002%, iron (Fe) ≤0.002%, and arsenic (As) ≤0.0005% .

- Applications: Used in detergents, food additives (e.g., E450(v)), and industrial processes due to its chelating and buffering properties .

Properties

IUPAC Name |

tetrapotassium;phosphonato phosphate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H4O7P2.3H2O/c;;;;1-8(2,3)7-9(4,5)6;;;/h;;;;(H2,1,2,3)(H2,4,5,6);3*1H2/q4*+1;;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVLTERGGBRMAG-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K4O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872564 | |

| Record name | Potassium pyrophosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-67-2 | |

| Record name | Potassium pyrophosphate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium pyrophosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, potassium salt, hydrate (1:4:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PYROPHOSPHATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7JVK94RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Synthesis Steps

-

Neutralization Reaction :

Phosphoric acid (H₃PO₄) reacts with potassium hydroxide (KOH) in a stoichiometric ratio of 1:2 to form dipotassium hydrogen phosphate (K₂HPO₄):The pH is maintained at 8.4–9.0 to ensure complete neutralization. Activated carbon is added to decolorize the solution, followed by filtration to remove insoluble impurities.

-

Evaporation and Crystallization :

The filtrate is concentrated at 120–124°C to form a viscous slurry, which is cooled to 20°C to precipitate dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O). Centrifugation separates the trihydrate crystals from the urea-containing filtrate, which is recycled. -

Dehydration and Calcination :

The trihydrate is dehydrated at 120–130°C to produce anhydrous K₂HPO₄, which is calcined at 500–600°C to induce polymerization into potassium pyrophosphate (K₄P₂O₇):The calcined product is cooled and hydrated under controlled humidity to form the trihydrate.

Key Parameters and Yield Optimization

Industrial trials report a yield of 92–95% with a purity of ≥98% when using food-grade reactants.

Direct Hydration of Anhydrous Potassium Pyrophosphate

An alternative method involves synthesizing anhydrous K₄P₂O₇ via thermal dehydration of K₂HPO₄, followed by controlled hydration to form the trihydrate.

Synthesis Protocol

-

Thermal Dehydration :

Anhydrous K₂HPO₄ is heated to 350–400°C in a muffle furnace, inducing polycondensation:The reaction progress is monitored using silver nitrate titration to confirm the absence of orthophosphate impurities.

-

Hydration Process :

The anhydrous product is exposed to a humidified atmosphere (60–70% relative humidity) at 25°C for 24–48 hours. This step is critical to achieving the trihydrate stoichiometry without over-hydration.

Challenges and Solutions

-

Impurity Control : Residual orthophosphates (e.g., K₃PO₄) are minimized by maintaining calcination temperatures above 500°C.

-

Hygroscopicity Management : Storage in airtight containers with desiccants prevents deliquescence.

Recrystallization from Organic Solvents

High-purity this compound is obtained via solvent-mediated recrystallization, particularly for pharmaceutical applications.

Method Details

-

Dissolution and Filtration :

Crude K₄P₂O₇ is dissolved in deionized water at 80°C, and activated carbon is added to adsorb organic impurities. The solution is filtered through a 0.22 µm membrane to remove particulates. -

Solvent Precipitation :

Ethanol or acetone is added to the filtrate at 55–60°C to reduce solubility. Gradual cooling to 0°C induces crystallization of the trihydrate. -

Drying :

Crystals are vacuum-dried at 60°C to remove residual solvent while retaining hydration water.

Purity and Crystallinity Data

| Parameter | Result |

|---|---|

| Purity (HPLC) | 99.8% |

| Crystal Size | 50–100 µm |

| Loss on Drying | 1.2–1.8% |

This method achieves a 99% reduction in heavy metal impurities compared to calcination routes.

Comparative Analysis of Industrial Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Neutralization-Calcination | 92–95 | 98–99 | 8.5 | High |

| Direct Hydration | 88–90 | 97–98 | 6.2 | Moderate |

| Solvent Recrystallization | 85–87 | 99.8 | 12.4 | Low |

The neutralization-calcination method remains dominant in industrial settings due to its balance of yield and scalability. Solvent recrystallization is reserved for high-purity applications despite its higher energy costs.

Quality Control and Analytical Techniques

-

Silver Nitrate Titration :

Detects residual orthophosphates by precipitating yellow silver orthophosphate (Ag₃PO₄). A negative test indicates complete polymerization. -

X-Ray Diffraction (XRD) :

Confirms the trihydrate crystal structure (JCPDS 00-023-0465) and absence of anhydrous phases. -

Thermogravimetric Analysis (TGA) :

Measures dehydration kinetics, showing a 10.5% weight loss at 120–130°C corresponding to the loss of three water molecules .

Chemical Reactions Analysis

Types of Reactions: Potassium pyrophosphate trihydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form potassium phosphate.

Chelation: It acts as a chelating agent, binding to metal ions and forming stable complexes.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in water at room temperature.

Chelation: Involves metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions.

Major Products Formed:

Hydrolysis: Produces potassium phosphate.

Scientific Research Applications

Chemical Properties and Characteristics

Potassium pyrophosphate is a white crystalline powder that is soluble in water. It dissociates in aqueous solutions to yield potassium ions (K⁺) and pyrophosphate ions (P₂O₇²⁻), which are known for their buffering capabilities. The compound has a melting point of approximately 1109°C and is hygroscopic in nature .

Biochemical Research

Potassium pyrophosphate plays a crucial role in biochemical assays and enzyme stabilization. It serves as a buffering agent in various laboratory settings, helping maintain pH levels during reactions. Its ability to chelate metal ions makes it useful in studies involving metal-dependent enzymes and proteins .

Pharmaceutical Applications

In medicine, potassium pyrophosphate is incorporated into dental care products like toothpaste and mouthwash to prevent tartar buildup. Its role as a stabilizer for hydrogen peroxide solutions is also noteworthy, enhancing the efficacy of these products while ensuring safety during use .

Environmental Studies

Research indicates that potassium pyrophosphate can influence the salting-out effect in the separation processes of biobutanol from aqueous solutions, highlighting its potential in biofuel production . This property can be leveraged in environmental applications where separation techniques are critical.

Food Industry

Potassium pyrophosphate is extensively used as an emulsifier and stabilizer in food products. Common applications include:

- Processed Meats : Enhances texture and moisture retention.

- Dairy Products : Prevents aging in cheese and improves quality in other dairy items.

- Baked Goods : Acts as a leavening agent and texturizer .

Detergent Manufacturing

In the detergent industry, potassium pyrophosphate serves as a builder that enhances cleaning efficiency by softening water and improving the performance of surfactants. It is used in both liquid and solid detergents, contributing to their effectiveness against stains .

Metal Treatment and Electroplating

The compound is utilized as a complexing agent in non-cyanide electroplating processes, facilitating the deposition of metals while minimizing environmental impact. It also acts as a cleaning agent for metal surfaces, ensuring optimal conditions for plating applications .

Food Preservation Study

A study evaluated the effectiveness of potassium pyrophosphate in preserving seafood products by maintaining moisture levels and preventing discoloration during storage. Results indicated significant improvements in shelf life compared to untreated samples, showcasing its utility as a food preservative .

Detergent Formulation Research

Research conducted on the formulation of heavy-duty liquid detergents demonstrated that incorporating potassium pyrophosphate significantly enhanced cleaning performance against greasy stains while maintaining fabric integrity .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Food Industry | Emulsifier, stabilizer, moisture retention |

| Pharmaceutical | Tartar control in dental products |

| Environmental Research | Salting-out agent for biofuel separation |

| Detergent Manufacturing | Builder for cleaning products |

| Metal Treatment | Complexing agent for electroplating |

Mechanism of Action

Potassium pyrophosphate trihydrate exerts its effects primarily through its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it prevents these ions from participating in unwanted side reactions. As a buffering agent, it helps maintain a stable pH in solutions, which is crucial for various chemical and biological processes .

Comparison with Similar Compounds

Tripotassium Phosphate Trihydrate (K₃PO₄·3H₂O)

Molecular Weight : 266.31 g/mol .

Properties :

- Solubility : 1650 g/L in water (20°C) .

- pH : 12.0 (10 g/L solution) .

- Impurities : Chlorides ≤0.003% (AR), sulfates ≤0.01%, and heavy metals (Pb) ≤0.001% .

Key Differences : - Contains orthophosphate (PO₄³⁻) ions, whereas potassium pyrophosphate trihydrate contains pyrophosphate (P₂O₇⁴⁻).

- Higher alkalinity (pH 12 vs. ~9–10 for pyrophosphate solutions) .

- Used in buffer solutions and catalysis, unlike pyrophosphates, which are preferred for hydrolytic stability in detergents .

Dipotassium Hydrogen Phosphate Trihydrate (K₂HPO₄·3H₂O)

Molecular Weight : 228.23 g/mol .

Properties :

- Solubility : Freely soluble in water.

- pH : 8.5–9.6 (5% solution) .

- Purity : ≥99% (Analytical Grade), with chloride ≤0.003% .

Key Differences : - Acts as a dibasic phosphate (HPO₄²⁻), providing moderate buffering capacity compared to the strongly alkaline tripotassium phosphate.

- Commonly used in pharmaceuticals and microbiological media rather than industrial applications .

Tetrapotassium Pyrophosphate (Anhydrous, K₄P₂O₇)

Molecular Weight : 330.34 g/mol .

Properties :

- Solubility : Highly water-soluble; hygroscopic .

- Production : Synthesized by heating potassium carbonate with phosphoric acid at 350–400°C .

Key Differences : - Lacks water of hydration, making it more stable for high-temperature applications.

- Used interchangeably with the trihydrate form in food additives but requires controlled humidity during storage .

Manganese(II) Pyrophosphate Trihydrate (Mn₂P₂O₇·3H₂O)

Molecular Weight : 283.82 g/mol .

Properties :

- Solubility : Insoluble in water but soluble in potassium/sodium pyrophosphate solutions .

- Applications : Niche uses in ceramics and catalysis, contrasting with potassium pyrophosphate’s broad industrial roles .

Analytical and Environmental Comparison

NMR Chemical Shifts

Environmental Fate

- This compound: Dissociates into K⁺ and P₂O₇⁴⁻, which hydrolyzes to HPO₄²⁻. Both ions are non-bioaccumulative and low-toxicity .

- Comparable Compounds : Sodium pyrophosphates share similar dissociation pathways but may exhibit higher ion mobility in ecosystems due to Na⁺ .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Formula | MW (g/mol) | Solubility (g/L, 20°C) | pH (Solution) | Key Applications |

|---|---|---|---|---|---|

| This compound | K₄P₂O₇·3H₂O | 384.38 | Highly soluble | ~9–10 | Detergents, food additives |

| Tripotassium Phosphate Trihydrate | K₃PO₄·3H₂O | 266.31 | 1650 | 12.0 | Buffers, catalysis |

| Dipotassium Hydrogen Phosphate Trihydrate | K₂HPO₄·3H₂O | 228.23 | Freely soluble | 8.5–9.6 | Pharmaceuticals |

| Tetrapotassium Pyrophosphate | K₄P₂O₇ | 330.34 | Highly soluble | ~9–10 | Food additives, industry |

Biological Activity

Potassium pyrophosphate trihydrate (K4P2O7·3H2O) is an inorganic compound that plays a significant role in various biological processes. It is a salt formed from pyrophosphoric acid and potassium hydroxide, and it is commonly used in biochemical applications due to its properties as a buffer and stabilizing agent. This article delves into the biological activity of this compound, highlighting its biochemical roles, potential therapeutic applications, and relevant research findings.

Molecular Formula: K4P2O7·3H2O

Molecular Weight: 330.33 g/mol

CAS Number: 7320-34-5

Potassium pyrophosphate is characterized by its ability to form stable complexes with metal ions, which can influence various biochemical pathways. Its structure includes two phosphate groups linked by an anhydride bond, making it an important player in energy transfer processes within cells.

Role in Biochemical Reactions

- Energy Transfer:

- Enzyme Activation:

- Buffering Agent:

Inhibition of Mineralization

Recent studies have indicated that potassium pyrophosphate may inhibit the formation of hydroxyapatite crystals, which are essential for bone mineralization. This property makes it a potential therapeutic agent in conditions characterized by abnormal calcification .

Case Studies and Research Findings

Potential Uses

-

Cardiovascular Health:

- Given its ability to inhibit vascular calcification, potassium pyrophosphate may be explored as a treatment option for cardiovascular diseases associated with calcification.

-

Bone Health:

- Its role in modulating osteoblast activity could position it as a therapeutic agent for osteoporosis or other bone-related disorders.

- Antimicrobial Agent:

Q & A

Q. What are the critical physicochemical properties of potassium pyrophosphate trihydrate that researchers must consider during experimental design?

this compound (K₄P₂O₇·3H₂O) is a colorless crystalline compound with a molecular weight of 384.38 g/mol. Key properties include:

- Solubility : Highly soluble in water (≥99% purity for analytical-grade samples) but insoluble in ethanol .

- Hygroscopicity : Absorbs moisture, requiring storage in airtight containers under controlled humidity .

- Thermal stability : Melts at 1109°C, but dehydration occurs at lower temperatures, necessitating careful handling during high-temperature applications .

- Density : 2.33 g/cm³ at 25°C, critical for preparing solutions with precise molarity .

Q. What established methods are used in academic settings to synthesize this compound?

Synthesis involves reacting phosphoric acid (H₃PO₄) with potassium hydroxide (KOH) in a stoichiometric ratio, followed by crystallization and dehydration at 350–400°C to form the pyrophosphate structure . Post-synthesis, the trihydrate is obtained by controlled rehydration under ambient conditions. Purity is verified via titration or spectroscopic methods .

Advanced Research Questions

Q. How can analytical techniques such as titration and spectroscopy be applied to assess the purity of this compound in research-grade samples?

- Titration : Use standardized solutions (e.g., EDTA for metal ion detection) to quantify impurities like Fe³⁺ or Pb²⁺, adhering to USP guidelines for reagent testing .

- UV-Vis Spectroscopy : Detect sulfate (SO₄²⁻) or chloride (Cl⁻) contaminants at wavelengths specific to their chromophores (e.g., 450 nm for sulfate turbidimetry) .

- Inductively Coupled Plasma (ICP) : Measure trace heavy metals (≤0.001% for AR-grade samples) to ensure compliance with purity thresholds .

Q. In electrochemical research, how is this compound utilized to achieve uniform metal deposition, and what parameters optimize its efficacy in such applications?

this compound acts as a complexing agent in copper electroplating baths, stabilizing Cu²⁺ ions. Key parameters include:

- Concentration : 25–100 g/L copper pyrophosphate and 100–300 g/L this compound to maintain bath conductivity .

- pH : Adjusted to 8.5–9.0 using KOH to prevent hydrolysis and ensure even deposition .

- Temperature : Maintained at 50–60°C to enhance ion mobility without degrading the complex .

Q. What methodological considerations are essential when evaluating the environmental fate of this compound in ecotoxicological studies?

- Dissociation kinetics : The compound dissociates into K⁺ and P₂O₇⁴⁻ ions in aqueous environments, which further hydrolyze to phosphate (PO₄³⁻). Monitor ion concentrations using ion chromatography .

- PBT assessment : As an inorganic salt, it is not classified as persistent or bioaccumulative per EU REACH criteria, but elevated phosphate levels may contribute to eutrophication in freshwater systems .

- Toxicity testing : Use standardized algal or Daphnia assays to evaluate acute effects, noting that terrestrial toxicity data are currently lacking .

Q. How do researchers mitigate hygroscopicity-related issues when preparing this compound solutions for long-term studies?

- Storage : Use desiccators with silica gel and maintain solutions in sealed, moisture-resistant containers .

- Handling : Work under inert atmospheres (e.g., nitrogen gloveboxes) to prevent hydration/dehydration cycles during weighing .

- Stability testing : Periodically validate solution molarity via gravimetric analysis or conductivity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.